3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)PROPANAMIDE
CAS No.: 671199-81-8
Cat. No.: VC4503519
Molecular Formula: C21H20N4OS2
Molecular Weight: 408.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 671199-81-8 |
|---|---|
| Molecular Formula | C21H20N4OS2 |
| Molecular Weight | 408.54 |
| IUPAC Name | N-(2-phenylethyl)-3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide |
| Standard InChI | InChI=1S/C21H20N4OS2/c26-19(22-13-11-16-7-3-1-4-8-16)12-14-27-20-23-24-21-25(20)18(15-28-21)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,22,26) |
| Standard InChI Key | NBWSRRKWUBWJSS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCNC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₁H₂₀N₄OS₂, with a molar mass of 408.54 g/mol. Its IUPAC name, N-(2-phenylethyl)-3-[(5-phenyl- thiazolo[2,3-c][1,2,] triazol-3-yl)sulfanyl]propanamide, reflects the integration of two phenyl rings, a triazolothiazole heterocycle, and a sulfanyl-linked propanamide group. The SMILES notation (C1=CC=C(C=C1)CCNC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=CC=C4) further clarifies the connectivity of these moieties.
Table 1: Key Molecular Descriptors
Structural Significance
The triazolothiazole core (Figure 1) is a fused bicyclic system comprising a 1,2,4-triazole and a 1,3-thiazole ring. This scaffold is known for its electron-rich nature, enabling π-π stacking interactions and hydrogen bonding, which are critical for binding to biological targets. The phenyl groups at positions 5 (triazolothiazole) and 2 (ethylamide) introduce hydrophobicity, potentially enhancing membrane permeability. The sulfanyl (–S–) linker between the propanamide and triazolothiazole may confer flexibility, allowing conformational adaptation during molecular interactions.
Synthesis and Structural Characterization
Spectroscopic Validation
Structural confirmation of such compounds relies on:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 3.4–3.6 ppm (–CH₂–S–), and δ 2.8–3.0 ppm (amide –NH–).
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¹³C NMR: Signals near δ 170 ppm (amide carbonyl) and δ 160–150 ppm (heterocyclic carbons).
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Mass Spectrometry: A molecular ion peak at m/z 408.54 (M⁺) with fragmentation patterns corresponding to the triazolothiazole and propanamide units.
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Infrared (IR) Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~690 cm⁻¹ (C–S bond).
| Activity | Potential Target | Hypothesized IC₅₀ | Source |
|---|---|---|---|
| Anti-inflammatory | 5-Lipoxygenase-activating protein | 10–100 nM | |
| Antimicrobial | Bacterial cell wall synthesis | 4–8 µg/mL | |
| Antioxidant | Reactive oxygen species | N/A |
Pharmacokinetic Considerations
Challenges and Future Directions
Knowledge Gaps
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Solubility Profile: The compound’s solubility in aqueous media is undocumented, complicating formulation efforts.
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In Vivo Efficacy: No animal studies validate its pharmacokinetics or toxicity.
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Synthetic Optimization: Current routes may suffer from low yields (<30%) due to steric hindrance during cyclization.
Research Priorities
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